- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt, Bioorganic & Medicinal Chemistry, 2007, 15(6), 2441-2452
Cas no 929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine)
929617-35-6 structure
Product Name:5-bromo-1H-pyrazolo[3,4-c]pyridine
CAS 번호:929617-35-6
MF:C6H4BrN3
메가와트:198.020059585571
MDL:MFCD11518975
CID:796706
PubChem ID:45789778
Update Time:2024-10-26
5-bromo-1H-pyrazolo[3,4-c]pyridine 화학적 및 물리적 성질
이름 및 식별자
-
- 5-bromo-1H-pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[3,4-c]pyridine,5-bromo-
- 5-Bromo-1H-pyrazolo[3,4-c]pyridine (ACI)
- 929617-35-6
- SCHEMBL1601314
- BCP27935
- CS-0006627
- SCHEMBL17847959
- PS-5621
- STL557150
- 5-Bromo-2H-pyrazolo[3,4-c]pyridine
- DTXSID90672013
- EN300-210187
- PB20598
- 5-bromo-1H-pyrazolo[3,4-c]pyridine, AldrichCPR
- BBL103340
- DB-079445
- 1H-PYRAZOLO[3,4-C]PYRIDINE, 5-BROMO-
- AU-004/43501641
- MFCD11518975
- AVTKMQORQDZRPF-UHFFFAOYSA-N
- AKOS005266423
- AC-29619
- 5-Bromo-1H-pyrazolo[3,4-c]-pyridine
- SY038403
-
- MDL: MFCD11518975
- 인치: 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)
- InChIKey: AVTKMQORQDZRPF-UHFFFAOYSA-N
- 미소: BrC1C=C2C(NN=C2)=CN=1
계산된 속성
- 정밀분자량: 196.95900
- 동위원소 질량: 196.959
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 10
- 회전 가능한 화학 키 수량: 0
- 복잡도: 130
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 41.6A^2
- 소수점 매개변수 계산 참조값(XlogP): 1.5
실험적 성질
- 밀도: 1.894
- 비등점: 384°C at 760 mmHg
- 플래시 포인트: 186°C
- 굴절률: 1.745
- PSA: 41.57000
- LogP: 1.72040
5-bromo-1H-pyrazolo[3,4-c]pyridine 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
?? ?? ??:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
5-bromo-1H-pyrazolo[3,4-c]pyridine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B12165-5g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 95% | 5g |
32224.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B12165-1g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 95% | 1g |
7622.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SH653-100mg |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98% | 100mg |
59CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SH653-250mg |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98% | 250mg |
153CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SH653-5g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98% | 5g |
1281.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SH653-1g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98% | 1g |
305.0CNY | 2021-08-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0578-1g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 1g |
364.66CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0578-5g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 5g |
1102.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0578-25g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 25g |
4028.2CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0578-100g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 100g |
13483.87CNY | 2021-05-08 |
5-bromo-1H-pyrazolo[3,4-c]pyridine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 15 min, rt; 3 d, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 15 min; 2 d, rt
참조
- Preparation of pyrazolo[3,4-c]pyridine compounds as Pim kinase inhibitors useful for treating disorders such as cancer, United States, , ,
합성 방법 3
반응 조건
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
참조
- 3-(1H-Pyrrolo[2,3-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 2 h, 65 °C
1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C
1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt
1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt
1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C
1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt
1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt
1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
참조
- Preparation of enantiomerically enriched aryloazol-2-yl cyanoethylamino parasiticidal compounds, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Potassium carbonate , O-Methylhydroxylamine hydrochloride Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux
참조
- An improved method for preparing 1H-pyrazolo[3,4-c]pyridine compounds, China, , ,
합성 방법 6
반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 3 d, rt
참조
- N-Aryl-1H-pyrazolopyridin-3-amine for inhibiting expression of MELK, and preparation method thereof, Korea, , ,
합성 방법 7
반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C → rt
참조
- Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5258-5264
합성 방법 8
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 13 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux
참조
- Process for preparing indazole derivatives by activation of hydroxylamine, China, , ,
합성 방법 9
반응 조건
1.1 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate , 18-Crown-6 Solvents: Toluene ; 20 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
참조
- Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint, Journal of Medicinal Chemistry, 2020, 63(11), 6066-6089
합성 방법 10
반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt
참조
- Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3441-3446
합성 방법 11
반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux
1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux
1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
참조
- Preparation of the compounds and its application in treating hepatitis B, China, , ,
합성 방법 12
반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
참조
- Preparation of pyrazolopyridines as T-type calcium channel antagonists and uses thereof, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
참조
- 3-(1H-Pyrrolo[3,2-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, > 70 °C; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
참조
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
합성 방법 15
반응 조건
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 60 - 70 °C; 70 °C → 25 °C
1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
참조
- 3-(1H-Indol-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
합성 방법 16
반응 조건
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Acetic acid ; overnight, rt
참조
- Hypoglycemic agents containing condensed heterocyclic compounds as GPR119 agonists, Japan, , ,
합성 방법 17
반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt
참조
- Preparation of 4-piperidinyl-condensed heterocyclic compounds as GPR119 agonists, World Intellectual Property Organization, , ,
5-bromo-1H-pyrazolo[3,4-c]pyridine Raw materials
- Methoxyamine hydrochloride
- 2-bromo-4-methyl-5-nitro-pyridine
- 2-bromo-5-fluoropyridine-4-carbaldehyde
- 6-Bromo-4-methylpyridin-3-amine
- Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-
5-bromo-1H-pyrazolo[3,4-c]pyridine Preparation Products
5-bromo-1H-pyrazolo[3,4-c]pyridine 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine
주문 번호:sfd15893
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:37
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine
주문 번호:A844406
인벤토리 상태:in Stock
재다:25g/100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:02
가격 ($):163.0/612.0
Email:sales@amadischem.com
5-bromo-1H-pyrazolo[3,4-c]pyridine 관련 문헌
-
Camelia Henríquez,Edwin Palacio,Víctor Cerdà Anal. Methods, 2014,6, 8494-8504
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine) 관련 제품
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